Succinimidyl N-methylanthranilate

Vue d'ensemble

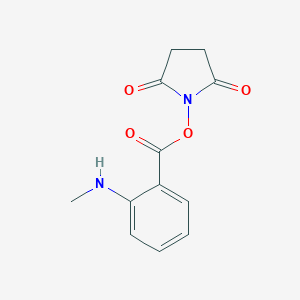

Description

Succinimidyl N-methylanthranilate is a derivative of anthranilate . It is an ester of anthranilic acid . The N-functionalized amino acid N-methylanthranilate is an important precursor for bioactive compounds such as anticancer acridone alkaloids, the antinociceptive alkaloid O-isopropyl N-methylanthranilate, the flavor compound O-methyl-N-methylanthranilate, and as a building block for peptide-based drugs .

Synthesis Analysis

The synthesis of N-methylanthranilate (NMA) involves metabolic engineering for enhanced supply of anthranilate by channeling carbon flux into the shikimate pathway, preventing by-product formation and enhancing sugar uptake . Heterologous expression of the gene anmt encoding anthranilate N-methyltransferase from Ruta graveolens results in the production of N-methylanthranilate (NMA), which accumulates in the culture medium .Molecular Structure Analysis

The molecular structure of this compound is C12H12N2O4 . The structure of the compound is determined by NMR 1D and 2D and MS .Chemical Reactions Analysis

The chemical reaction involved in the production of N-methylanthranilate (NMA) is the N-alkylation of the aromatic amino acid anthranilate with S-adenosyl methionine as the methyl-donor . This reaction is facilitated by the anthranilate N-methyltransferase encoded by the gene anmt .Physical And Chemical Properties Analysis

The physical and chemical properties of methyl-N-methylanthranilate have been studied using thermodynamic measurements. The enthalpies of formation in the gaseous phase of methyl 3-methylanthranilate and methyl 5-methylanthranilate were determined from experimental measurements of the corresponding standard energies of combustion, obtained from combustion calorimetry, and the standard enthalpies of vaporization and sublimation, obtained from Calvet microcalorimetry and Knudsen mass-loss effusion .Applications De Recherche Scientifique

Enzyme Preparation and Alkaloid Biosynthesis

- Succinimidyl N-methylanthranilate has been used in the synthesis of N-methylanthraniloyl-CoA, a precursor in the formation of 1,3-dihydroxy-N-methylacridone, an acridone alkaloid, by enzyme preparations from Ruta graveolens cell cultures (Baumert et al., 1992).

- It is also instrumental in producing CoA thioesters of anthranilic acid and N-methylanthranilic acid, crucial for acridone alkaloid biosynthesis, as demonstrated in cell suspension cultures of Ruta graveolens (Baumert et al., 1993).

Chemical Synthesis and Molecular Research

- The compound is used in creating various succinimidyl carbamate derivatives from protected α-amino acids and dipeptides, showing potential in synthesizing ureidopeptides and oligourea/peptide hybrids (Fischer et al., 2007).

- It has been utilized in vivo for covalently labeling intra-axonal proteins in the rat sciatic nerve, offering insights into protein transport independent of biosynthesis (Fink & Gainer, 1980).

Radioactive Labeling and Medical Imaging

- This compound derivatives have found applications in protein radioiodination, demonstrating high specificity and binding efficiencies in medical imaging studies (Garg, Garg, & Zalutsky, 1991).

- It is also used in the synthesis of novel fullerenes-polyamine conjugates, showing promise in antioxidative and anti-inflammatory activity with significant cytocompatibility (Magoulas et al., 2012).

Biochemical Applications and Fermentation

- In biochemistry, its applications extend to the fermentative production of N-methylanthranilate, a precursor for various bioactive compounds, using genetically engineered Corynebacterium glutamicum (Walter et al., 2020).

- The compound has been used in the synthesis and in vivo evaluation of linkers for radio-labeling proteins, contributing to advancements in radioimmunotherapy (Yordanov et al., 2001).

Mécanisme D'action

Orientations Futures

The metabolically engineered Corynebacterium glutamicum C1* strain produced NMA to a final titer of 0.5 g·L −1 with a volumetric productivity of 0.01 g·L −1 ·h −1 and a yield of 4.8 mg·g −1 glucose . This indicates the potential for industrial-scale production of N-methylanthranilate and its derivatives. The resulting strains may serve as a basis for the development of efficient production host organisms for anthranilate-derived compounds .

Propriétés

IUPAC Name |

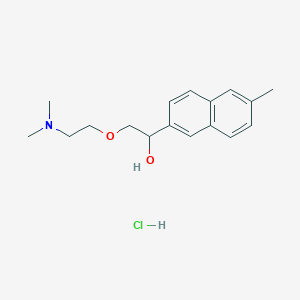

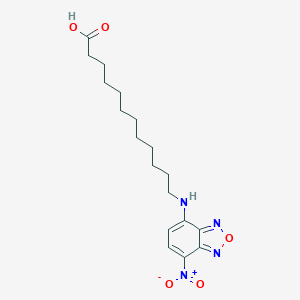

(2,5-dioxopyrrolidin-1-yl) 2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-13-9-5-3-2-4-8(9)12(17)18-14-10(15)6-7-11(14)16/h2-5,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNICSTUDFDPGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376362 | |

| Record name | Succinimidyl N-methylanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64156-72-5 | |

| Record name | Succinimidyl N-methylanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Succinimidyl N-methylanthranilate in the study of 1,3-dihydroxy-N-methylacridone biosynthesis?

A1: this compound serves as a crucial precursor in the multi-step synthesis of N-Methylanthraniloyl-CoA. [] Researchers synthesized N-Methylanthraniloyl-CoA via a reaction involving this compound followed by transesterification with Coenzyme A (CoA-SH). This synthesized N-Methylanthraniloyl-CoA was then utilized to investigate the enzymatic formation of 1,3-dihydroxy-N-methylacridone in cell-free extracts of Ruta graveolens. [] Essentially, this compound enabled the researchers to study a specific step in the 1,3-dihydroxy-N-methylacridone biosynthetic pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)